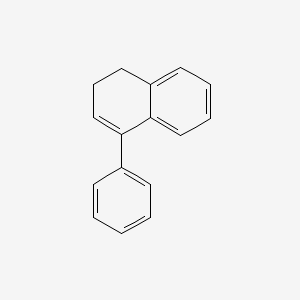

4-Phenyl-1,2-dihydronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-5,7-9,11-12H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTVTLYXBAHXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225664 | |

| Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7469-40-1 | |

| Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1,2-dihydronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1,2-dihydronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenyl 1,2 Dihydronaphthalene and Its Analogues

General Approaches to 1,2-Dihydronaphthalene (B1214177) Skeletons

The 1,2-dihydronaphthalene framework is a common structural motif in organic chemistry, and several general methods have been developed for its synthesis. nih.gov These approaches often involve the transformation of more readily available naphthalene (B1677914) or tetralin precursors.

A primary and classical method for creating the double bond in the 1,2-dihydronaphthalene system involves elimination reactions. numberanalytics.com This strategy typically starts with a 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) scaffold bearing a suitable leaving group, such as a halogen or a hydroxyl group, at the C1 or C2 position.

One common pathway involves the reduction of 1-tetralones to their corresponding 1-tetralols, followed by acid-catalyzed dehydration. researchgate.net The hydroxyl group is protonated by an acid (e.g., H₃PO₄ or p-TsOH), forming a good leaving group (water). Subsequent removal of a proton from the adjacent carbon atom by a base results in the formation of the C=C double bond, yielding the 1,2-dihydronaphthalene. researchgate.net This two-step process, involving the formation of a carbocation intermediate, is characteristic of an E1 elimination mechanism. numberanalytics.com Similarly, halo-substituted tetrahydronaphthalenes can undergo elimination to furnish dihydronaphthalenes. The dihydronaphthalene elimination reaction has also been utilized in organometallic chemistry as a route to form new metal-ligand bonds. acs.orgacs.org

Intramolecular cyclization, or annulation, provides a powerful means to construct the bicyclic dihydronaphthalene system from acyclic precursors. These reactions involve forming one or more rings in a single transformation.

A notable example is the intramolecular didehydro-Diels–Alder (DDDA) reaction of substrates like styrene-ynes. nih.gov Another sophisticated approach involves the cobalt-catalyzed activation of o-styryl N-tosyl hydrazones. This method proceeds through a cobalt(III)-carbene radical intermediate, which is believed to form a reactive ortho-quinodimethane (o-QDM) species. This intermediate then undergoes a 6π-electrocyclization to furnish the 1,2-dihydronaphthalene ring system. rsc.org The efficiency of this cyclization can be influenced by the substituents on the alkene moiety. rsc.org While intermolecular cascade annulations have been developed for complex heterocyclic systems, intramolecular pathways are more direct for synthesizing the core dihydronaphthalene skeleton. nih.govrsc.org

The controlled addition of hydrogen to naphthalene is a direct route to its partially saturated derivatives. The industrial production of tetralin (1,2,3,4-tetrahydronaphthalene) is achieved through the catalytic hydrogenation of naphthalene, typically using nickel catalysts. wikipedia.org In this process, 1,2-dihydronaphthalene is an intermediate, although it is often difficult to isolate as the reaction tends to proceed to the more stable, fully saturated decalin or the tetralin derivative. wikipedia.orgmdpi.com

Selective hydrogenation to stop at the dihydronaphthalene stage requires careful control of reaction conditions, including catalyst choice, temperature, and pressure. mdpi.com In addition to chemical methods, biological transformations have been explored. For instance, the bacterium Pseudomonas putida can catalyze the conversion of naphthalene into cis-1,2-dihydroxy-1,2-dihydronaphthalene, a functionalized precursor that can be further modified. nih.gov

The reverse of hydrogenation, the partial oxidation or dehydrogenation of tetralin, can also yield dihydronaphthalenes. This approach introduces a double bond into the saturated ring of the tetralin molecule.

Various oxidizing agents can be employed for this transformation. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been used for the regioselective oxidation of tetrahydronaphthalenes, although this often leads to the formation of α-tetralone derivatives by introducing a carbonyl group at the benzylic position. acs.orgnih.gov Achieving partial oxidation to the dihydronaphthalene without further oxidation to naphthalene or the formation of oxygenated products requires specific and mild reaction conditions. Many synthetic routes to functionalized dihydronaphthalenes begin with tetralones, which are themselves oxidized forms of tetralins. nih.govnih.gov

Targeted Synthesis of Aryldihydronaphthalenes

Aryldihydronaphthalenes (ADHNs) are a significant subclass of compounds found in numerous natural products and bioactive molecules. nih.gov Their synthesis often requires methods that can controllably form the aryl-carbon bond in conjunction with the dihydronaphthalene scaffold.

Oxidative cyclization reactions are a key strategy for the synthesis of aryldihydronaphthalenes. These reactions typically involve the coupling of two precursor molecules or the intramolecular cyclization of a single precursor under oxidative conditions. nih.gov

Traditional methods include the oxidation of two molecules of a cinnamic acid derivative using reagents like iron(III) chloride (FeCl₃) in the presence of oxygen. This process can lead to dilactone intermediates that rearrange under acidic conditions to form the aryldihydronaphthalene structure. nih.gov Other oxidant systems, such as horseradish peroxidase (HRP) with hydrogen peroxide or copper(II) nitrate, have also been employed to achieve this transformation. nih.gov Another established route is the oxidative coupling of compounds like ethyl ferulate, which generates a 1,4-diphenyl-1,3-butadiene intermediate. This intermediate subsequently undergoes an intramolecular cyclization catalyzed by a Lewis acid such as aluminum trichloride (B1173362) to yield the aryldihydronaphthalene product. nih.gov Modern synthetic chemistry continues to seek more efficient and versatile methods, though these classical oxidative cyclizations remain fundamental to accessing the ADHN framework. nih.govrsc.org

Lewis Acid-Catalyzed Cascade Cyclizations

Lewis acid-catalyzed cascade reactions provide an efficient route to dihydronaphthalene derivatives. One notable example involves the ring-expansion of phenyl hydroxy methyl cyclopropane (B1198618) carboxylates. In a study by Nishii and colleagues, various Lewis acids were screened for this transformation, with ytterbium(III) triflate (Yb(OTf)₃) and scandium(III) triflate (Sc(OTf)₃) proving to be the most effective, affording the desired 1,2-dihydronaphthalene-3-carboxylic acid esters in high yields of 90% and 95%, respectively. nih.gov Other Lewis acids like titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TBDMSOTf) were also investigated. nih.gov

Another approach utilizes a dual-catalyst system comprising 3,4,5-trimethylphenol (B1220615) and a Lewis acid to promote a cascade ring-opening and cyclization of donor-acceptor cyclopropanes, leading to the formation of substituted naphthalenes. nih.gov Furthermore, the choice of Lewis acid can significantly influence the reaction's chemoselectivity in the rearrangement of vinylcyclopropenes, with boron trifluoride etherate (BF₃·OEt₂) favoring the formation of naphthalenes. acs.org

Table 1: Lewis Acid Screening for Ring-Expansion of Phenyl Hydroxy Methyl Cyclopropane Carboxylates

| Catalyst | Yield (%) |

|---|---|

| Yb(OTf)₃ | 90 |

| Sc(OTf)₃ | 95 |

| TiCl₄ | Lower |

| SnCl₄ | Lower |

| TBDMSOTf | Lower |

Data sourced from Nishii et al. nih.gov

Photochemical Ring Closures

Photochemical methods offer a distinct approach to the synthesis of dihydronaphthalene systems. These reactions often proceed via electrocyclic ring-opening and closure mechanisms. masterorganicchemistry.com For instance, the irradiation of cis-3,4-dimethylcyclobutene under photochemical conditions leads to the formation of a trans,trans-diene through a disrotatory ring-opening process. masterorganicchemistry.com While specific examples directly leading to 4-phenyl-1,2-dihydronaphthalene are not extensively detailed in the provided context, the principles of photochemical ring closures of styrene-enes have been applied to synthesize aryldihydronaphthalene (ADHN) derivatives. nih.gov The photochemistry of 2-phenyl-1,2-dihydronaphthalene (B14537153) itself has been studied, revealing a competition between a singlet state di-π-methane rearrangement and a ring-opening reaction. acs.org

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis has emerged as a powerful and versatile tool for constructing complex molecular architectures like this compound. Various metals, particularly palladium and rhodium, have been successfully employed in a range of coupling and cyclization strategies.

Palladium(0)/Copper(I)-Catalyzed Radical Cyclization

While the specific application of a Pd(0)/Cu(I)-catalyzed radical cyclization for the synthesis of this compound is not explicitly detailed in the provided results, the broader context of palladium-catalyzed reactions is highly relevant. Palladium catalysts are known for their exceptional tolerance of a wide array of functional groups, making them suitable for complex syntheses. princeton.edu

Intramolecular Mizoroki–Heck Reactions

The intramolecular Mizoroki–Heck reaction is a robust method for forming carbon-carbon bonds and constructing carbocyclic and heterocyclic systems. chim.it This reaction has been successfully utilized in the synthesis of dihydronaphthalene derivatives. nih.gov The strategy often involves the cyclization of an aryl halide or triflate onto a tethered alkene. chim.it Control over the β-hydride elimination step is crucial for generating tertiary and quaternary stereocenters. chim.it Different strategies have been developed to direct the elimination process, thereby controlling the final product's regiochemistry. chim.it The intramolecular Mizoroki-Heck reaction has proven effective in synthesizing various heterocyclic systems and has been applied in the total synthesis of natural products. nih.govchim.it Nickel-catalyzed versions of the intramolecular Mizoroki-Heck reaction have also been developed, offering a more sustainable and often faster alternative to palladium catalysis for the synthesis of certain heterocyclic systems. nih.gov

Rhodium(I)-Catalyzed Asymmetric Additions

Rhodium(I)-catalyzed asymmetric reactions have become powerful tools in organic synthesis for creating complex molecules with high enantioselectivity. ntnu.edu.tw These reactions often proceed through organorhodium intermediates that can undergo addition to π-bonds, initiating cascade reactions to form multiple carbon-carbon bonds and stereocenters in a single step under mild conditions. ntnu.edu.tw While a direct application to this compound is not specified, the general methodology of rhodium(I)-catalyzed asymmetric 1,4-additions is a well-established strategy. acs.org These reactions often utilize chiral ligands to induce asymmetry.

Rhodium(III)-Catalyzed Ring-Opening Addition Reactions

Rhodium(III) catalysis has been effectively used in C-H activation and ring-opening reactions. acs.org For example, rhodium(III)-catalyzed coupling of arenes with cyclopropanols via C-H activation and subsequent ring-opening provides an efficient route to β-aryl ketones. acs.org Another notable application is the rhodium(III)-catalyzed diastereoselective ring-opening of 7-azabenzonorbornadienes with aromatic ketoximes, which yields 2-arylated hydronaphthylamines. nih.gov These products can then be converted to benzophenanthridine derivatives. nih.gov The mechanism of these reactions is often supported by deuterium (B1214612) labeling studies and the isolation of rhodacycle intermediates. nih.gov

Table 2: Summary of Transition Metal-Catalyzed Methodologies

| Methodology | Catalyst System (Example) | Key Transformation |

|---|---|---|

| Intramolecular Mizoroki–Heck Reaction | Pd(OAc)₂, PPh₃ | Aryl-alkene cyclization |

| Nickel-Catalyzed Mizoroki-Heck Reaction | Ni catalyst, chiral iQuinox ligand | Enantioselective aryl-alkene cyclization |

| Rhodium(I)-Catalyzed Asymmetric Addition | Rh(I) complex, chiral diene ligand | Asymmetric C-C bond formation |

| Rhodium(III)-Catalyzed Ring-Opening | [RhCp*Cl₂]₂ | C-H activation and ring-opening |

This table provides a general overview based on the principles of the cited reactions.

Electrochemical Oxidative Annulation Strategies for Polysubstituted 1,2-Dihydronaphthalenes

A significant advancement in the synthesis of polysubstituted 1,2-dihydronaphthalenes involves an electrochemical oxidative [4+2] annulation of styrenes. chinesechemsoc.orgchinesechemsoc.org This method stands out for its ability to proceed without the need for metal catalysts or external oxidants, presenting a greener and more atom-economical approach. chinesechemsoc.org The reaction smoothly constructs the 1,2-dihydronaphthalene framework from readily available styrenes, offering high regioselectivity and diastereoselectivity. chinesechemsoc.orgchinesechemsoc.org

The versatility of electrochemical synthesis allows for the controlled reaction of different styrenes based on their oxidation potentials. chinesechemsoc.org This control is a key advantage, enabling the selective annulation of various styrenes. The resulting polysubstituted 1,2-dihydronaphthalenes are not only valuable in their own right but also serve as precursors for further transformations into polysubstituted 1,2,3,4-tetrahydronaphthalenes and naphthalenes, highlighting the synthetic utility of this electrochemical strategy. chinesechemsoc.org

A proposed mechanism for this transformation begins with the anodic oxidation of a more electron-rich styrene (B11656) to form a radical cation. This intermediate then undergoes a radical addition with a second styrene molecule, which is less electron-rich. A subsequent intramolecular cyclization and deprotonation lead to the formation of the 1,2-dihydronaphthalene ring system.

| Starting Materials | Reaction Conditions | Key Features | Product Scope |

| Two different styrenes | Electrochemical oxidation, undivided cell, graphite (B72142) felt electrodes | Metal-free, oxidant-free, high regioselectivity, high diastereoselectivity | Polysubstituted 1,2-dihydronaphthalenes |

Sulfur-Mediated Electrophilic Cyclization

A powerful one-pot method for the synthesis of 3-sulfenyl-1,2-dihydronaphthalenes and related compounds has been developed utilizing a sulfur-mediated electrophilic cyclization of aryl-tethered internal alkynes. acs.orgacs.org This reaction is induced by triflic anhydride-activated sulfoxides, which act as electrophilic reagents. acs.org The process involves an initial electrophilic cyclization followed by a demethylation step facilitated by an amine base, such as triethylamine, to afford the final products in yields of up to 96%. acs.orgacs.org

The scope of this methodology is broad, with various substituted arylalkynes and sulfoxides participating effectively in the reaction. acs.org Investigations into the electronic and steric effects of the sulfoxide (B87167) component have shown that these factors have a limited impact on the efficiency of the electrophilic cyclization. acs.org Both electron-donating and electron-withdrawing groups on the aromatic ring of the alkyne substrate are well-tolerated, leading to good yields of the corresponding 3-sulfenyl-1,2-dihydronaphthalenes. acs.org This method is not limited to the synthesis of dihydronaphthalenes, as it has also been successfully applied to the preparation of dihydroquinolines, coumarins, and 2H-chromenes. acs.org

| Reactants | Reagents | Key Transformation | Yields |

| Aryl-substituted internal alkynes, Sulfoxides | Triflic anhydride, Triethylamine | Electrophilic cyclization and demethylation | Up to 96% |

DMF·DMA-Catalyzed Cyclic Addition of Vinylarenes with Acetylenedicarboxylate

The synthesis of 1,2-disubstituted 3,4-dihydronaphthalenes can be efficiently achieved through a cyclic addition reaction between vinylarenes and electron-deficient alkynes, such as dimethyl acetylenedicarboxylate. tandfonline.com This transformation is notably catalyzed by N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). tandfonline.com A variation of this method employs a DMF-based ionic liquid which serves as both a nucleophilic reagent and a solvent, promoting the cycloaddition under green and cost-effective conditions. tandfonline.com

The proposed mechanism suggests that the oxygen atom of the DMF-based ionic liquid attacks the beta-carbon of the vinylarene, forming a zwitterionic intermediate. tandfonline.com This intermediate then reacts with the electron-deficient alkyne, leading to the cyclized dihydronaphthalene product. tandfonline.com This one-step synthesis from readily available starting materials provides an efficient route to functionalized dihydronaphthalenes, which are valuable intermediates in the synthesis of biologically active compounds. tandfonline.com

| Reactants | Catalyst/Solvent | Reaction Type | Key Advantages |

| Vinylarenes, Electron-deficient alkynes | DMF-DMA or DMF-based ionic liquid | Cycloaddition | Efficient, green, cost-effective, facile workup |

Precursor-Based Syntheses and Derivatization

Synthesis from 4-Phenyl-1-tetralone Derivatives

The synthesis of this compound can be accomplished starting from 4-phenyl-1-tetralone derivatives. The precursor, 4-phenyl-1-tetralone, can be prepared through methods such as the Friedel-Crafts reaction. For instance, 4,4-diaryl butanoic acids can be cyclized into 4-aryl tetralones using agents like hydrofluoric acid or polyphosphoric acid. Alternatively, conversion of the butanoic acid to its acid chloride followed by an intramolecular Friedel-Crafts reaction with aluminum chloride also yields the tetralone. google.com

Once the 4-phenyl-1-tetralone is obtained, it can be converted to the corresponding 1,2-dihydronaphthalene. A common strategy involves the reduction of the ketone to an alcohol, followed by dehydration. For example, the ketone can be reduced to the corresponding tetralol using a reducing agent like sodium borohydride. Subsequent acid-catalyzed dehydration of the alcohol eliminates a molecule of water to form the double bond, yielding the 1,2-dihydronaphthalene ring system. An improved synthesis for a related dihydronaphthalene analogue involved converting the ketone to a vinyl bromide, followed by formation of a vinyllithium (B1195746) intermediate and subsequent reaction with a Weinreb amide to build the desired structure. nih.gov

| Precursor | Key Intermediate | Transformation | Final Product |

| 4-Phenyl-1-tetralone | 4-Phenyl-1-tetralol | Reduction and Dehydration | This compound |

Generation from Benzylallene Photoexcitation

An intriguing route to 1,2-dihydronaphthalene involves the ultraviolet photoexcitation of benzylallene (4-phenyl-1,2-butadiene). nih.gov Experimental studies using pump-probe spectroscopy have shown that when benzylallene is subjected to photoexcitation, it undergoes a series of reactions to form several products, with 1,2-dihydronaphthalene being one of them. nih.gov

The process is initiated by exciting benzylallene with a UV laser. At an excitation wavelength of 266.79 nm, five primary products are observed: benzyl (B1604629) radical, benzylallenyl radical, 1-phenyl-1,3-butadiene, 1,2-dihydronaphthalene, and naphthalene. nih.gov The formation of these products is explained by calculations of the potential energy surfaces of the C10H10 and C10H9 species. nih.gov Following photoexcitation, benzylallene can isomerize and cyclize to form the dihydronaphthalene structure. This photochemical method highlights a unique, energy-driven pathway to access the 1,2-dihydronaphthalene skeleton from an acyclic precursor. nih.gov

| Precursor | Method | Key Products | Wavelength |

| Benzylallene | Ultraviolet Photoexcitation | 1,2-Dihydronaphthalene, Naphthalene, Benzyl radical | 266.79 nm |

Reactivity and Mechanistic Investigations of 4 Phenyl 1,2 Dihydronaphthalene

Photochemical Transformations

The interaction of 4-phenyl-1,2-dihydronaphthalene with light initiates a series of complex reactions, governed by the principles of photochemistry. These transformations involve electronically excited states and can lead to a variety of products through different mechanistic pathways.

Photoexcitation Pathways and Product Formation

Upon absorption of ultraviolet light, this compound is promoted to an electronically excited state. The subsequent decay of this excited state can follow several pathways, leading to various photoproducts. While direct studies on this compound are limited, research on analogous compounds, such as other phenyl-substituted dihydronaphthalenes, provides a framework for understanding its behavior. For instance, the photochemistry of 2-phenyl-1,2-dihydronaphthalene (B14537153) involves a competition between a di-π-methane rearrangement and a ring-opening reaction. acs.org Similarly, the photolysis of 4-aryl-1,4-dihydropyridines, which share some structural similarities, can lead to the formation of photodimers, such as diazatetrakishomocubanes, through the intermediacy of biradicals. nih.govresearchgate.net It is plausible that photoexcitation of this compound could also lead to isomerization, dimerization, or other rearrangements. Computational studies on related systems suggest that photoexcitation often involves a π-π* transition localized on the aromatic moieties. mdpi.comnih.gov

Ring-Closing Reactions to Form Naphthalene (B1677914) and Related Products

A significant photochemical reaction pathway for dihydronaphthalenes is aromatization to form the corresponding naphthalene derivative. This process involves the elimination of hydrogen. Studies have shown that 1,2-dihydroarylnaphthalenes can be dehydrogenated to yield polyaromatic naphthalenes under visible light irradiation in the presence of a photocatalyst and an external oxidant. researchgate.net This suggests that a potential photochemical pathway for this compound is its conversion to 1-phenylnaphthalene. This transformation is a type of electrocyclic reaction, a class of pericyclic reactions that can be induced by light. nih.govmdpi.com The mechanism likely involves an initial photo-induced hydrogen abstraction or a concerted elimination process, leading to the highly stable aromatic naphthalene core.

| Reactant Class | Reaction Type | Potential Products | Intermediate/Mechanism | Reference |

|---|---|---|---|---|

| 2-Phenyl-1,2-dihydronaphthalene | Di-π-methane rearrangement / Ring-opening | Rearranged isomers | Singlet excited state | acs.org |

| 4-Aryl-1,4-dihydropyridines | Dimerization | Diazatetrakishomocubanes, syn-dimers | Biradical intermediates | nih.govresearchgate.net |

| 1,2-Dihydroarylnaphthalenes | Photocatalytic Dehydrogenation | Polyaromatic naphthalenes | Photocatalyst-mediated oxidation | researchgate.net |

Role of Excited State Dynamics and Tunneling Phenomena

The outcome of photochemical reactions is dictated by the dynamics on the excited-state potential energy surfaces. Upon photoexcitation, molecules can rapidly move from the initial Franck-Condon region to lower-energy regions, including conical intersections, which are points of degeneracy between electronic states that facilitate efficient non-radiative decay back to the ground state or to other electronic states. mdpi.com For naphthalene-based systems, these dynamics occur on ultrafast timescales, often in the picosecond or femtosecond range. mdpi.com

Quantum mechanical tunneling is another phenomenon that can play a significant role, particularly in reactions involving the transfer of light particles like hydrogen atoms. rsc.org In a photochemical context, if a reaction barrier exists on the excited-state surface, for instance, for a hydrogen shift, the hydrogen atom may tunnel through this barrier rather than going over it. rsc.org This process is a purely quantum effect and can significantly influence reaction rates and product distributions, even at low temperatures. While direct experimental evidence for tunneling in the photochemistry of this compound is not available, it is a well-documented phenomenon in many photochemical C-H bond activation processes. rsc.org

| System | Excited-State Lifetimes (ps) | Reference |

|---|---|---|

| Naphthalene-based azo dyes | <1, ~3, ~13, ~200 | mdpi.com |

| Diphenylphosphoryl azide (B81097) (phenyl excitation) | ~28 (S1 state), ~480 (nitrene) | nih.gov |

Solvent Effects on Photoreactivity, particularly in Methanol (B129727)

The solvent environment can have a profound impact on photochemical reactions. acs.org Solvent polarity, viscosity, and specific solute-solvent interactions like hydrogen bonding can alter the energies of the ground and excited states, influence the stability of intermediates, and modify reaction pathways.

In the case of the closely related 1-phenyl-1,2-dihydronaphthalene, its photochemistry in methanol has been studied. acs.org Protic solvents like methanol can participate in the reaction, for example, by adding to intermediates or by facilitating proton transfer steps. For this compound, a polar solvent like methanol could stabilize charged intermediates that might be formed during the photochemical process. This could favor pathways involving electron transfer or the formation of zwitterionic species, potentially leading to different product distributions compared to reactions in nonpolar solvents. For instance, in the photochemical reaction of 4-(2-nitrophenyl)-1,4-dihydropyridines, intramolecular electron transfer is a key step, and the subsequent proton transfer leads to the final product, a process that can be influenced by the solvent medium. nih.gov

Amine-Promoted 1,3-Hydrogen Shifts in Dihydronaphthalene Moieties

A mdpi.comresearchgate.net-hydrogen shift is a type of pericyclic reaction where a hydrogen atom migrates over a three-atom π-system. rsc.org According to the Woodward-Hoffmann rules, a thermal mdpi.comresearchgate.net-hydrogen shift is symmetry-forbidden as a suprafacial process, which is the geometrically feasible pathway. However, a photochemical mdpi.comresearchgate.net-hydrogen shift is symmetry-allowed. rsc.org

The presence of an amine can catalyze such shifts. While direct studies on this compound are lacking, it is known that amines can act as bases or nucleophiles and can interact with excited states or intermediates. In some systems, amines have been shown to promote photochemical 1,3-hydrogen shifts. acs.org This promotion could occur through various mechanisms, such as the formation of an exciplex with the excited dihydronaphthalene, which facilitates the hydrogen transfer, or by deprotonation-reprotonation of a radical cation intermediate. The amine functional group can also influence the reaction by stabilizing hydride transfer intermediates through hydrogen bonding. nih.gov

Oxidative Processes

The double bond in the dihydro-aromatic ring of this compound is susceptible to oxidative cleavage or modification by various oxidizing agents.

One of the most common oxidative reactions for alkenes is epoxidation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are frequently used to convert the double bond into an epoxide ring. sigmaaldrich.com This reaction is generally stereospecific. The resulting epoxide of this compound would be a valuable intermediate for further synthetic transformations.

Another important oxidative process is ozonolysis. This reaction involves the cleavage of the double bond by ozone (O₃), followed by a workup step. Depending on the workup conditions (reductive or oxidative), the reaction can yield aldehydes, ketones, or carboxylic acids. For this compound, ozonolysis would break the dihydro-aromatic ring, leading to the formation of a dicarbonyl compound.

Furthermore, other oxidative conditions can lead to aromatization. For example, treatment with oxidizing agents can dehydrogenate the dihydronaphthalene ring to form the corresponding stable aromatic naphthalene derivative. nih.gov

| Reaction | Reagent(s) | General Product(s) | Reference |

|---|---|---|---|

| Epoxidation | m-CPBA, H₂O₂ | Epoxide | sigmaaldrich.com |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Aldehydes/Ketones | |

| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | Ketones/Carboxylic Acids | |

| Dehydrogenation/Aromatization | Various oxidizing agents, Photocatalyst | Aromatic compound (Naphthalene derivative) | nih.govresearchgate.net |

Enzymatic Oxidation by Biphenyl (B1667301) Dioxygenase

Biphenyl dioxygenase (BDO) is a key enzyme in the aerobic degradation pathway of biphenyl and other aromatic hydrocarbons. nih.gov It is a multi-component enzyme system that catalyzes the stereospecific insertion of molecular oxygen into aromatic rings to form cis-dihydrodiols. nih.govacs.org The terminal dioxygenase component of BDO contains a Rieske-type [2Fe-2S] cluster and a mononuclear non-heme iron center where oxygen activation and substrate hydroxylation occur. acs.org

While direct studies on the enzymatic oxidation of this compound by biphenyl dioxygenase are not extensively documented, the reactivity can be inferred from the enzyme's known substrate specificity. BDO is known to oxidize a wide range of aromatic compounds. For instance, it converts biphenyl into (1S,2R)-3-phenyl-cyclohexa-3,5-diene-1,2-diol. nih.gov Similarly, it has been shown to oxidize other substituted naphthalenes and heterocyclic aromatic compounds. A recombinant E. coli strain expressing biphenyl dioxygenase has been used to convert substrates like 1-methoxynaphthalene (B125815) into its corresponding cis-dihydrodiol. nih.gov

Given this precedent, the enzymatic oxidation of this compound by biphenyl dioxygenase would be expected to occur on the unsubstituted aromatic ring of the naphthalene core. The enzyme typically attacks the aromatic ring that is not deactivated by electron-withdrawing groups or sterically hindered. The likely product would be a cis-dihydrodiol formed on the C5-C6 or C7-C8 positions of the naphthalene system. The phenyl substituent at the C4 position would likely direct the oxidation to the other ring.

Table 1: Examples of Products from Biphenyl Dioxygenase (BDO) Oxidation

| Substrate | Product |

| Biphenyl | (1S,2R)-3-Phenyl-cyclohexa-3,5-diene-1,2-diol |

| 1-Methoxynaphthalene | (1R,2S)-Dihydroxy-7-methoxy-1,2-dihydronaphthalene rsc.org |

| 2-Phenylpyridine | Corresponding cis-dihydrodiol nih.gov |

| Flavone | Corresponding mono- or di-hydroxylated compounds nih.gov |

Electrochemical Oxidation and Subsequent Derivatizations to Tetrahydronaphthalenes and Naphthalenes

The 1,2-dihydronaphthalene (B1214177) core can be readily aromatized to form the corresponding naphthalene derivative. This oxidation can be achieved using various methods, including electrochemical approaches and chemical oxidants. A metal-free method utilizing a photocatalyst has been developed for the dehydrogenation of 1,2-dihydroarylnaphthalenes. researchgate.net This process uses an organic photocatalyst, such as 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767), and an external oxidant like diphenyliodonium (B167342) triflate under visible light irradiation to achieve high yields of the corresponding naphthalene product. researchgate.netresearchgate.net The proposed mechanism involves the generation of a phenyl radical from the oxidant, which then abstracts a hydrogen atom from the dihydronaphthalene to form a benzylic radical. Subsequent oxidation of this radical leads to the aromatic naphthalene. researchgate.net

Conversely, the double bond in this compound can be reduced to yield the corresponding 4-phenyl-1,2,3,4-tetrahydronaphthalene. This transformation is typically achieved through catalytic hydrogenation. For instance, the asymmetric hydrogenation of heavily hindered 3,4-diphenyl-1,2-dihydronaphthalenes has been successfully carried out using iridium-P^N complexes as catalysts. rsc.org These reactions often require specific conditions, such as the use of additives like Brønsted acids or Lewis acids, to achieve high conversion and enantioselectivity. rsc.org The hydrogenation of a substrate analogous to this compound, specifically 4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol, has been achieved with an iridium catalyst in dichloroethane under hydrogen pressure. rsc.org

Table 2: Photocatalytic Aromatization of 1,2-Dihydronaphthalene Derivatives researchgate.net

| Substrate (1,2-Dihydronaphthalene Derivative) | Photocatalyst | Oxidant | Solvent | Conversion (%) |

| 1-Phenyl-1,2-dihydronaphthalene | Mes-Acr | Ph₂IOTf | Ethyl Acetate | 99 |

| 1-(p-Tolyl)-1,2-dihydronaphthalene | Mes-Acr | Ph₂IOTf | Ethyl Acetate | 98 |

| 1-(p-Methoxyphenyl)-1,2-dihydronaphthalene | Mes-Acr | Ph₂IOTf | Ethyl Acetate | 99 |

Mes-Acr: 9-Mesityl-10-methylacridinium perchlorate Ph₂IOTf: Diphenyliodonium triflate

Rearrangement Reactions of Phenyl-Dihydronaphthalene Systems

Phenyl-dihydronaphthalene systems can undergo rearrangement reactions, particularly under acidic conditions, which typically proceed through carbocation intermediates. The choice of catalyst, such as different Lewis acids, can influence the reaction pathway and the final product structure. acs.org For example, the rearrangement of vinylcyclopropenes catalyzed by BF₃·OEt₂ leads to the formation of naphthalenes, demonstrating how Lewis acids can mediate complex skeletal reorganizations. acs.org

Addition Reactions to the Dihydronaphthalene Core

The double bond in the dihydronaphthalene core is susceptible to various addition reactions, similar to other alkenes. nih.gov

Hydrogenation: As mentioned previously, catalytic hydrogenation is a common method to reduce the double bond of this compound, yielding 4-phenyl-1,2,3,4-tetrahydronaphthalene. The asymmetric hydrogenation of a closely related substrate, a 3,4-diphenyl-1,2-dihydronaphthalene derivative, has been studied in detail. Using a chiral Iridium-P^N complex as a catalyst, high conversion and enantioselectivity can be achieved. rsc.org The reaction conditions, such as solvent, temperature, hydrogen pressure, and the presence of additives, are crucial for the success of the transformation. rsc.org

Table 3: Asymmetric Hydrogenation of a 3,4-Diphenyl-1,2-dihydronaphthalene Derivative rsc.org

| Catalyst Ligand | Additive (1 eq.) | Solvent | Temp (°C) | H₂ Pressure (bar) | Conversion (%) | ee (%) |

| Ligand 3a | H₃PO₄ | DCE | 60 | 30 | 99 | 95 (R) |

| Ligand 3a | H₃PO₄ | DCE | 60 | 5 | 88 | 95 (R) |

| Ligand 3a | BF₃·OEt₂ | DCE | 60 | 30 | 99 | 94 (R) |

| Ligand 6a | H₃PO₄ | DCE | 60 | 30 | <10 | - |

Substrate: 4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol. DCE: 1,2-Dichloroethane.

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the double bond is a characteristic reaction of alkenes. nih.gov This reaction typically proceeds through a cyclic halonium ion intermediate, leading to the formation of a vicinal dihalide. For this compound, this would result in the formation of a 1,2-dihalo-4-phenyl-1,2,3,4-tetrahydronaphthalene. The stereochemistry of the addition is typically anti, meaning the two halogen atoms add to opposite faces of the double bond.

Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 4-Phenyl-1,2-dihydronaphthalene, offering insights into its static structure and dynamic conformational equilibria.

Proton Resonance Spectroscopy for Structural Elucidation and Conformational Preferences

Proton (¹H) NMR spectroscopy is instrumental in confirming the molecular structure of this compound and determining its preferred conformation in solution. The chemical shifts of the protons are highly sensitive to their local electronic and spatial environments.

In the dihydronaphthalene ring, the non-aromatic part is not planar, leading to a "half-chair" conformation. This results in the protons at the C1 and C2 positions being chemically non-equivalent. The phenyl group at the C4 position can adopt different orientations relative to the dihydronaphthalene core. The preferred conformation is one where the phenyl group is in a pseudo-equatorial position to minimize steric hindrance. This arrangement affects the chemical shifts of nearby protons, particularly the vinylic proton at C3 and the benzylic protons at C1. High-resolution ¹H NMR spectra can reveal distinct signals for these protons, allowing for the assignment of the structure. For instance, the protons on the saturated part of the dihydronaphthalene ring typically appear at a higher field (lower ppm) compared to the aromatic and vinylic protons.

Table 1: Illustrative ¹H NMR Chemical Shifts for Protons in this compound Note: These are representative values and can vary based on the solvent and experimental conditions.

| Proton Position | Representative Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H1 | ~2.5 - 2.8 | Multiplet |

| H2 | ~2.2 - 2.5 | Multiplet |

| H3 | ~6.1 - 6.3 | Triplet |

| Aromatic (Naphthyl) | ~7.0 - 7.5 | Multiplet |

| Aromatic (Phenyl) | ~7.2 - 7.6 | Multiplet |

Detailed Analysis of Coupling Constants and Mobile Equilibria

The analysis of proton-proton coupling constants (J-values) provides quantitative information about the dihedral angles between adjacent protons, which is crucial for understanding the conformational dynamics of the molecule. The dihydronaphthalene ring exists in a dynamic equilibrium between two rapidly interconverting half-chair conformations.

In one conformation, the C4-phenyl group is pseudo-axial, and in the other, it is pseudo-equatorial. The observed coupling constants are a weighted average of the coupling constants for each individual conformer. By analyzing the vicinal coupling constants, such as ³J(H1,H2) and ³J(H2,H3), it is possible to estimate the relative populations of these conformers. For example, a larger coupling constant between two vicinal protons typically indicates a dihedral angle closer to 180° (anti-periplanar), while a smaller coupling constant suggests a dihedral angle closer to 90° (synclinal). The equilibrium between the conformers can be influenced by temperature; variable temperature NMR studies can be used to probe the energy barriers of this conformational interchange. copernicus.org

Two-Dimensional NMR Techniques (e.g., H,H-COSY)

Two-dimensional NMR techniques, such as Homonuclear Correlation Spectroscopy (H,H-COSY), are powerful tools for unambiguously assigning proton signals by revealing which protons are coupled to each other. libretexts.org In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both axes, and cross-peaks appear at the coordinates of protons that are spin-spin coupled. libretexts.org

For this compound, a COSY experiment would show correlations between:

The protons at C1 and C2.

The protons at C2 and the vinylic proton at C3.

These correlations help to trace the connectivity within the dihydronaphthalene ring system, confirming the assignments made from the 1D spectrum. libretexts.orgemerypharma.com This is particularly useful in complex regions of the spectrum where signals may overlap. The absence of a cross-peak between protons on the phenyl ring and the dihydronaphthalene ring (except for potential long-range couplings) further confirms the distinct nature of these two structural fragments. emerypharma.com

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated π-electron systems within the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Rings |

| 3000-2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1650 | C=C Stretch | Alkene |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Rings |

| ~760 and ~700 | C-H Bend | Monosubstituted Phenyl Group |

These bands confirm the presence of both the aromatic phenyl and naphthalene (B1677914) systems, as well as the aliphatic and vinylic portions of the dihydronaphthalene ring. The NIST WebBook provides reference spectra for related compounds like 1,4-dihydronaphthalene, which show similar characteristic C-H and C=C stretching frequencies. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Products and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly within its conjugated π-system. msu.edu The chromophore in this compound consists of the phenyl group conjugated with the styrene-like system of the dihydronaphthalene ring. This extended conjugation results in absorption of UV light.

The UV-Vis spectrum is characterized by absorption maxima (λmax) that correspond to π → π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation. UV-Vis spectroscopy is also a valuable tool for studying the photochemical reactions of this compound. For instance, upon irradiation with UV light, dihydronaphthalenes can undergo photochemical reactions, such as electrocyclic ring-opening or rearrangements. nih.gov The formation of new products, which may have different chromophores (e.g., a more extended conjugated system like a phenanthrene), can be monitored by observing changes in the UV-Vis spectrum over time. researchgate.netresearchgate.net

Rotational Spectroscopy for Gas-Phase Structure and Conformations

In a typical rotational spectroscopy experiment, the sample is introduced into a high-vacuum chamber and cooled to very low temperatures, often through supersonic expansion. ifpan.edu.pl This process simplifies the complex rotational spectrum by populating only the lowest rotational energy levels. A beam of microwaves is then passed through the cooled gas, and the frequencies at which the molecules absorb energy are recorded with high precision. ifpan.edu.pl

The analysis of the resulting spectrum allows for the determination of the molecule's rotational constants (A, B, and C), which are inversely proportional to the moments of inertia about the principal axes of the molecule. aip.org These constants are unique to the specific three-dimensional arrangement of the atoms. For a molecule like this compound, this technique could distinguish between different stable conformations (conformers) that may exist due to the rotation around the single bond connecting the phenyl group to the dihydronaphthalene moiety. Each conformer would have a unique set of rotational constants, leading to a distinct rotational spectrum.

Furthermore, the determination of isotopic substitution, for example by observing the spectra of ¹³C isotopologues, allows for the precise determination of the coordinates of individual atoms within the molecule, leading to a highly accurate molecular structure. aip.orgresearchgate.net The electric dipole moment components along the principal axes can also be derived from the Stark effect in rotational spectra, providing insights into the charge distribution within the molecule. ifpan.edu.pl

A hypothetical study on this compound would likely involve theoretical calculations, such as density functional theory (DFT), to predict the likely conformations and their rotational constants before conducting the experiment. aip.org This would aid in the identification and assignment of the spectral lines. Based on studies of similar molecules, it would be expected that a single, or a few, low-energy conformations of this compound would be present in the gas phase. aip.org

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a fundamental tool for confirming the molecular weight of a compound. For this compound, mass spectrometry provides definitive evidence of its molecular mass.

The chemical formula for this compound is C₁₆H₁₄. nist.gov The molecular weight of this compound has been determined to be 206.2824 g/mol . nist.gov In a mass spectrometry experiment, a sample of this compound would be ionized, for instance by electron ionization (EI), to produce a molecular ion (M⁺). The mass analyzer would then separate this ion based on its mass-to-charge ratio (m/z). The resulting mass spectrum would show a prominent peak corresponding to the molecular weight of the compound.

The table below summarizes the key molecular identifiers for this compound.

| Identifier | Value |

| Chemical Formula | C₁₆H₁₄ |

| Molecular Weight | 206.2824 g/mol nist.gov |

| CAS Registry Number | 7469-40-1 nist.gov |

This data is crucial for the unambiguous identification of this compound in various analytical applications. The high-resolution mass spectrometry could further provide the exact mass, which helps in confirming the elemental composition of the molecule.

Computational and Theoretical Studies on 4 Phenyl 1,2 Dihydronaphthalene

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Phenyl-1,2-dihydronaphthalene at the atomic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for geometry optimization and electronic structure analysis of organic molecules. nih.govunec-jeas.com For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine the most stable three-dimensional arrangement of its atoms in the ground state. researchgate.net

The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. Due to the presence of the partially saturated dihydronaphthalene ring and the phenyl substituent, the molecule is expected to have a non-planar structure. The dihydronaphthalene ring system itself is not flat, and the phenyl group will be twisted out of the plane of the naphthalene (B1677914) moiety to minimize steric hindrance. In related substituted dihydronaphthalene structures, the cyclohexa-1,3-diene ring of the 1,2-dihydronaphthalene (B1214177) system typically adopts a half-chair conformation. nih.gov The dihedral angle between the phenyl ring and the mean plane of the dihydronaphthalene system would be a key parameter determined from these calculations. For instance, in a similar compound, 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, the dihedral angles between the naphthalene ring system and the substituted phenyl rings are significant, indicating a twisted conformation. nih.gov

The electronic structure analysis resulting from DFT calculations provides valuable information about the distribution of electrons within the molecule. This includes the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of these orbitals can also predict the most likely sites for electrophilic and nucleophilic attack.

Table 1: Representative Optimized Geometrical Parameters for Dihydronaphthalene Derivatives (Illustrative)

| Parameter | 1,2-Dihydronaphthalene Derivative 1 | 1,2-Dihydronaphthalene Derivative 2 |

| C-C bond length (Å) in dihydronaphthalene ring | 1.34 - 1.52 | 1.33 - 1.53 |

| C-C bond length (Å) in phenyl ring | 1.38 - 1.40 | 1.39 - 1.41 |

| C-C-C bond angle (°) in dihydronaphthalene ring | 118 - 122 | 117 - 123 |

| Dihedral Angle (Phenyl-Naphthalene) (°) | ~45-65 | ~50-70 |

Note: This table is illustrative and provides expected ranges for a generic this compound based on data for related compounds. Specific values would require a dedicated computational study.

Prediction of Spectroscopic Parameters

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in the interpretation of experimental spectra. For this compound, TD-DFT calculations would likely predict π-π* transitions responsible for its characteristic UV absorption bands. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental data to confirm the molecular structure and understand its photophysical properties. nih.gov

In addition to UV-Vis spectra, DFT calculations can also be used to predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts can be estimated. For this compound, the predicted ¹H and ¹³C NMR spectra would be valuable for assigning the signals in experimental spectra. For example, the protons on the saturated carbons of the dihydronaphthalene ring are expected to appear at higher fields (lower ppm) compared to the aromatic protons. The signals for the phenyl group and the aromatic part of the dihydronaphthalene system would appear in the aromatic region, with their specific shifts influenced by their electronic environment and spatial arrangement. The ¹H NMR spectrum of the related 1,2-dihydronaphthalene shows characteristic signals for the olefinic and aliphatic protons. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 | ~2.3-2.5 | m |

| H2 | ~2.7-2.9 | m |

| H3 | ~6.0-6.2 | d |

| Aromatic Protons | ~6.9-7.5 | m |

Note: This table is illustrative, based on the structure of this compound and known shifts for similar compounds like 1,2-dihydronaphthalene and 1,4-dihydronaphthalene. chemicalbook.comchemicalbook.com Actual values require specific TD-DFT calculations.

Potential Energy Surface Mapping for Reaction Mechanisms

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. The synthesis of this compound can occur through various routes, one of which involves a 6π electrocyclization reaction. nih.gov By mapping the potential energy surface (PES) for such a reaction, the transition state(s) and intermediate(s) can be identified, and the activation energy barriers can be calculated. rsc.org

A PES is a multidimensional surface that represents the energy of a molecular system as a function of its geometry. Minima on the PES correspond to stable reactants, products, and intermediates, while saddle points represent transition states. By locating these critical points using DFT calculations, the entire reaction pathway can be charted. This allows for a detailed understanding of the reaction's feasibility, kinetics, and stereoselectivity. For the formation of this compound, a computational study could, for example, investigate the energetics of the ring-closing step, providing insights into the preferred reaction conditions and the stability of any intermediates. Such studies have been successfully applied to understand the reaction mechanisms of complex biological systems and organic transformations. rsc.org

Intermolecular Interaction Analysis

The properties of this compound in the solid state are governed by the way its molecules pack together in the crystal lattice. This packing is determined by a delicate balance of intermolecular interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions in a crystal structure. unec-jeas.comnih.govnih.gov The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the pro-molecule (the molecule of interest). By mapping properties like the normalized contact distance (d_norm) onto this surface, regions of close intermolecular contacts can be identified. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds and other close contacts. mdpi.com

For this compound, a Hirshfeld surface analysis would likely reveal the importance of H···H, C···H, and π···π stacking interactions in the crystal packing. The analysis can be further broken down into 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering a clear picture of the dominant forces in the crystal packing. nih.gov In related aromatic compounds, H···H contacts often make up the largest contribution, followed by C···H/H···C interactions. nih.govnih.gov

Table 3: Expected Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for this compound (Illustrative)

| Contact Type | Expected Percentage Contribution |

| H···H | 40 - 50% |

| C···H/H···C | 20 - 30% |

| C···C | 5 - 10% |

| Other | < 5% |

Note: This table is illustrative and based on typical values for similar aromatic and polycyclic hydrocarbons. nih.govnih.gov A specific analysis would require the experimental crystal structure of this compound.

Energy Framework Analysis

To gain a more quantitative understanding of the crystal packing, energy framework analysis can be performed. This method, often used in conjunction with Hirshfeld surface analysis, involves calculating the interaction energies between a central molecule and its neighbors in the crystal lattice. nih.govnih.govmdpi.com These energies are typically calculated using DFT with a suitable basis set and are broken down into electrostatic, polarization, dispersion, and exchange-repulsion components. mdpi.com

The results are often visualized as a framework of cylinders connecting the centroids of interacting molecules, where the thickness of the cylinders is proportional to the strength of the interaction energy. This provides a clear and intuitive representation of the packing topology and the dominant energetic contributions to the crystal's stability. For a non-polar molecule like this compound, it is expected that dispersion forces would be the most significant contributor to the total interaction energy, with electrostatic interactions playing a lesser role. nih.govmdpi.com This analysis can help to rationalize the observed crystal packing and predict the mechanical and thermal properties of the material. In the crystal structure of a related naphthalene derivative, dispersion energy was found to contribute significantly to the interactions. nih.gov

Table 4: Illustrative Interaction Energies for a Dihydronaphthalene Derivative Crystal Packing (kJ/mol)

| Interaction Type | Electrostatic Energy (E_ele) | Dispersion Energy (E_dis) | Total Energy (E_tot) |

| Molecule Pair 1 (π-stacking) | -15.2 | -45.8 | -61.0 |

| Molecule Pair 2 (C-H···π) | -8.5 | -25.3 | -33.8 |

| Molecule Pair 3 (H···H) | -2.1 | -10.5 | -12.6 |

Note: This is an illustrative table based on data for related aromatic compounds. nih.govmdpi.com The actual interaction energies for this compound would depend on its specific crystal structure.

Molecular Docking Studies with Biological Macromolecules

While specific molecular docking studies focusing exclusively on this compound are not widely available in published literature, extensive computational research on the broader class of aryldihydronaphthalene (ADHN) lignans (B1203133) provides a strong basis for understanding its potential biological interactions. These studies help elucidate how compounds with this core structure might bind to key protein targets implicated in various diseases, particularly cancer.

Aryldihydronaphthalenes, as a class, are recognized as potential drug leads. mdpi.com Their structural similarity to known therapeutic agents, such as the tubulin-binding agent podophyllotoxin, makes them attractive candidates for computational analysis against well-characterized biological macromolecules. The primary goals of these docking studies are to predict the binding affinity and orientation of the ligand (the ADHN derivative) within the active site of a target protein, thereby suggesting a mechanism of action at the molecular level. niscpr.res.in

A prominent area of investigation for related compounds involves their potential as anticancer agents. For instance, computational studies on arylnaphthalene lignan (B3055560) lactones, which share a core structural motif with ADHNs, have explored their interaction with the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology. mdpi.com In one such in silico study, two natural arylnaphthalene lignan lactones were docked into the active site of EGFR. mdpi.comresearchgate.net The results indicated strong and stable binding, with docking scores superior to that of a known reference inhibitor, 4-anilinoquinazoline. mdpi.com This suggests that the arylnaphthalene backbone is well-suited for interaction with the EGFR binding cavity. The interactions were characterized by crucial hydrogen bonds with key amino acid residues like Met 769, alongside various hydrophobic contacts, which are essential for stabilizing the ligand-receptor complex. mdpi.com

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| Arylnaphthalene Lignan Lactone 1 | EGFR | -8.02 | mdpi.comresearchgate.net |

| Arylnaphthalene Lignan Lactone 2 | EGFR | -7.96 | mdpi.comresearchgate.net |

| 4-Anilinoquinazoline (Reference) | EGFR | -7.58 | researchgate.net |

Furthermore, studies on structurally analogous compounds provide additional hypotheses for the potential targets of this compound. Research on 4-phenyl-2-quinolones (4-PQs), which also feature a 4-phenyl aromatic ring system, has identified them as potential antimitotic agents that bind to the colchicine-binding site of tubulin. nih.govmdpi.com Molecular docking of these 4-PQ derivatives revealed significant binding affinities, with estimated values ranging from -5.2 to -8.3 kcal/mol. mdpi.com Given that many aryldihydronaphthalene lignans function as tubulin polymerization inhibitors, these findings support the hypothesis that this compound could also effectively target the tubulin protein.

Development of Prediction Models for Biological Activity

In modern drug discovery, computational models that predict the biological activity and pharmacokinetic properties of new chemical entities are indispensable. These in silico methods allow for the rapid screening of virtual libraries and the prioritization of compounds for synthesis and experimental testing. For this compound and its derivatives, various computational approaches can be employed to forecast their therapeutic potential and drug-like characteristics.

One common method is the use of software like PASS (Prediction of Activity Spectra for Substances), which evaluates the potential biological activities of a molecule by comparing its structure to a vast database of known biologically active compounds. ijpsjournal.comresearchgate.net For naphthalene derivatives, such tools can predict a wide range of potential activities, including anticancer effects, based on structural analogy to established drugs and drug candidates. ijpsjournal.com

Beyond predicting activity, it is crucial to assess a compound's likely behavior in the body. This is achieved through the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Studies on related arylnaphthalene lignan lactones have included detailed ADMET analyses to evaluate their drug-likeness. mdpi.com These models assess key molecular descriptors against established criteria, such as Lipinski's Rule of Five, to predict oral bioavailability. researchgate.net For example, in silico analysis of two arylnaphthalene lignan lactones predicted favorable pharmacokinetic profiles, with one compound showing a particularly promising drug-likeness score suitable for oral administration. researchgate.net

| Compound | Molecular Weight ( g/mol ) | iLogP | Drug-Likeness Score (DLS) | Lipinski's Rule of Five Violations | Reference |

| Arylnaphthalene Lignan Lactone 1 | 424.47 | 2.83 | 0.11 | 0 | researchgate.net |

| Arylnaphthalene Lignan Lactone 2 | 512.59 | 4.65 | -0.42 | 1 | researchgate.net |

| 4-Anilinoquinazoline (Reference) | 223.26 | 3.23 | 0.62 | 0 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) models represent another powerful predictive tool. 3D-QSAR studies, for instance, aim to build a statistically significant correlation between the three-dimensional properties of a series of compounds and their biological activity. nih.gov Although a specific QSAR model for this compound has not been reported, this methodology is widely applied to various classes of compounds to guide the design of more potent derivatives by identifying the key structural features that enhance or diminish activity. nih.govnih.gov

Biological and Medicinal Chemistry Applications of 4 Phenyl 1,2 Dihydronaphthalene Derivatives

Role as Potential Drug Leads and Bioactive Substances

The 4-phenyl-1,2-dihydronaphthalene scaffold is a key structural motif found in numerous bioactive substances and serves as a valuable intermediate in the synthesis of complex molecules. nih.gov Its derivatives have been explored as potential drug leads due to their potent biological activities against various diseases. The structural versatility of this scaffold allows for modifications that can lead to compounds with diverse pharmacological profiles.

Lignans (B1203133) are a large group of naturally occurring polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. nih.govnih.gov They exhibit remarkable structural diversity and a broad spectrum of biological activities, including antitumor, antiviral, and antioxidant effects. nih.gov Aryldihydronaphthalenes (ADHNs) are an important subtype of the lignan (B3055560) family, and this compound is one of the six isomers of ADHNs. nih.gov The biological potential of lignans has prompted significant interest in the synthesis and evaluation of their derivatives, including those based on the this compound core. These synthetic analogues often aim to replicate or enhance the therapeutic properties of their natural counterparts.

Anticancer and Cytotoxic Activities

Derivatives of this compound have shown promising results as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. nih.govnih.gov The structural similarity of some of these derivatives to known tubulin polymerization inhibitors, such as combretastatin (B1194345) A-4, has driven research into their potential as vascular disrupting agents (VDAs) and antiproliferative agents. nih.gov

Several studies have demonstrated the cytotoxic effects of this compound derivatives against specific human cancer cell lines. For instance, novel synthesized derivatives have been evaluated for their activity against MCF-7 (breast cancer), HepG-2 (liver cancer), and other cell lines. nih.govnih.gov Research has shown that certain 2-phenylnaphthalene derivatives, which share a structural similarity, can induce apoptosis and cell cycle arrest in MCF-7 cells. plos.org The cytotoxic activity is often dependent on the substitution pattern on the aromatic rings. plos.org

Table 1: Cytotoxic Activity of Selected Phenylnaphthalene Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h) | MCF-7 | 4.8 | plos.org |

| PNAP-3h | MCF-7 | 17.9 | plos.org |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) is an enzyme that exists in two isoforms, COX-1 and COX-2, and is involved in the synthesis of prostaglandins, which play a role in inflammation. nih.govnih.gov The development of selective COX inhibitors is a key area of research for anti-inflammatory drugs.

There is growing interest in developing selective inhibitors of COX-1, as this isoform has been implicated in various pathophysiological processes, including neuroinflammation and certain types of cancer. nih.govnih.gov While direct studies on this compound derivatives as selective COX-1 inhibitors are not extensively detailed in the provided search results, the broader class of diarylheterocycles, which includes related structures, has been a focus for the development of selective COX-1 inhibitors. nih.gov The structural features of the this compound scaffold could potentially be exploited to design novel and selective COX-1 inhibitors.

Antifertility Applications

Derivatives of 1,2-diphenyl-3,4-dihydronaphthalene have shown significant oral antifertility activity in laboratory animals. ebm-journal.org Two notable compounds from this series are U-10520A and U-11100A. ebm-journal.org

These compounds were found to be effective at inhibiting pregnancy in rats, guinea pigs, and rabbits when administered orally. ebm-journal.org The efficacy is specifically targeted to the initial four days of pregnancy, which corresponds to the period of tubal transport of the blastocyst. ebm-journal.org Single oral doses administered before mating were also effective. ebm-journal.org

The mechanism of action appears to be related to anti-estrogenic activity. At effective antifertility doses, these compounds inhibit uterine weight increases that are typically induced by estradiol. ebm-journal.org However, they exhibit only minimal direct uterotropic stimulation themselves. Importantly, gonadotropin-inhibiting activity was not observed at therapeutic doses, and the compounds possess very favorable therapeutic ratios. ebm-journal.org

| Compound | Animal Model | Effective Dosing Regimen | Observations |

| U-10520A | Rats | Single 2.5 mg/kg dose during proestrus or within 4 days post-breeding. | Inhibited pregnancy in all rats. ebm-journal.org |

| U-11100A | Rats | Single 0.25 mg/kg dose during proestrus or within 4 days post-breeding. | Inhibited pregnancy in all rats. ebm-journal.org |

| U-11100A | Rats | Daily doses as low as 5 µg. | Effective at inhibiting pregnancy. ebm-journal.org |

| Both | Hamsters | Not specified | Antifertility activity was not observed. ebm-journal.org |

This table summarizes the antifertility efficacy of two 1,2-diphenyl-3,4-dihydronaphthalene derivatives.

Advanced Derivatives and Future Research Directions

Structural Modifications and Structure-Activity Relationship (SAR) Studies

The exploration of structural modifications of the 4-phenyl-1,2-dihydronaphthalene scaffold is a key area of research aimed at understanding and optimizing its biological activity. Structure-activity relationship (SAR) studies involve systematically altering the chemical structure of a lead compound and evaluating the effects of these changes on its biological properties. This approach is crucial for the development of more potent and selective therapeutic agents. nih.govnih.govnih.gov

For instance, research on dihydronaphthalene analogues has been inspired by naturally occurring compounds like combretastatin (B1194345) A-4, a potent inhibitor of tubulin polymerization. nih.govrsc.org By modifying the dihydronaphthalene framework, scientists have developed analogues with significant cytotoxicity against human cancer cell lines. nih.govnih.govrsc.org Key modifications have included the introduction of different functional groups on both the aryl rings and the ethylene (B1197577) bridge of the core structure. nih.gov

A notable example involves the synthesis of dihydronaphthalene analogues KGP03 and KGP413, which have demonstrated potent inhibition of tubulin polymerization. nih.govrsc.org To enhance their potential for in vivo studies, water-soluble phosphate (B84403) prodrugs of these compounds were also synthesized. nih.govrsc.org These studies underscore the importance of SAR-driven investigations in transforming a basic chemical scaffold into promising drug candidates. nih.gov

Development of Novel Synthetic Strategies for Substituted Analogues

The synthesis of substituted analogues of this compound and other aryldihydronaphthalenes is a dynamic area of organic chemistry. nih.govrsc.org Traditional methods for preparing these compounds often involve harsh reaction conditions, which can limit their applicability. nih.gov Consequently, there is a continuous effort to develop more efficient, versatile, and environmentally friendly synthetic strategies. rsc.org

Several modern synthetic approaches have been reported, including:

Cyclization Reactions: These are powerful methods for constructing the complex scaffold of aryldihydronaphthalenes in a single step. nih.gov Various conditions, such as heat, microwave irradiation, acid catalysis, and the use of transition metals, have been employed to facilitate these reactions. nih.gov

Intramolecular Heck Reactions: This palladium-catalyzed reaction has been utilized to prepare aryldihydronaphthalene derivatives. nih.gov

Lewis Acid-Catalyzed Reactions: Lewis acids like scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃) have been shown to effectively mediate the ring-expansion of certain precursors to yield 1,2-dihydronaphthalene (B1214177) derivatives. nih.gov

Electrophilic Cyclization: Sulfur-mediated electrophilic cyclization of aryl-tethered internal alkynes has been developed for the synthesis of 3-sulfenyl-1,2-dihydronaphthalenes. nih.govrsc.org This method allows for the incorporation of various functional groups into the final product. nih.gov

These novel synthetic strategies not only provide access to a wider range of substituted analogues but also contribute to the principles of green chemistry by enabling the formation of multiple chemical bonds in fewer steps. rsc.org

Exploration of Electronic and Material Science Applications

The unique structural and electronic properties of aryldihydronaphthalene derivatives make them interesting candidates for applications in materials science. nih.govrsc.org The conjugated π-system of the dihydronaphthalene core, combined with the electronic influence of the phenyl substituent, can give rise to specific optical and electronic characteristics. mdpi.com

Research in this area is focused on exploring how the structural features of these compounds can be tailored to create materials with desired properties. For example, the incorporation of different substituents on the aromatic rings can modulate the electronic energy levels and influence properties such as fluorescence and conductivity. mdpi.com While the primary focus of research on this compound and its analogues has been in the biomedical field, their potential as functional materials remains an area ripe for further investigation. nih.govrsc.org

Interdisciplinary Research with Natural Product Chemistry

The this compound scaffold is a recurring motif in a variety of natural products, particularly within the lignan (B3055560) family. nih.govrsc.org Lignans (B1203133) are a diverse class of phytochemicals known for their wide range of biological activities. rsc.org This intersection with natural product chemistry provides a rich source of inspiration for the design and synthesis of new bioactive compounds. rsc.org

Researchers often use naturally occurring aryldihydronaphthalenes as starting points for synthetic efforts. nih.gov By studying the structures of these natural products, chemists can gain insights into the structural features that are essential for their biological activity. This knowledge can then be applied to the design of simplified or modified analogues with improved properties. nih.gov

For example, the natural product combretastatin A-4 has served as a blueprint for the development of numerous synthetic dihydronaphthalene analogues with potent anticancer activity. nih.govrsc.org This interdisciplinary approach, which combines the isolation and characterization of natural products with modern synthetic chemistry, is a powerful strategy for drug discovery. rsc.org

Application in Catalysis and Organic Transformations

Beyond their biological and material properties, derivatives of dihydronaphthalene are also finding applications as intermediates and catalysts in organic transformations. nih.govacs.org The reactivity of the dihydronaphthalene core can be harnessed to facilitate a variety of chemical reactions. researchgate.net

For instance, dihydronaphthalene derivatives can serve as precursors for the synthesis of more complex molecules, such as aryltetralins and arylnaphthalenes, which are themselves important structural motifs in medicinal chemistry. nih.gov The development of catalytic methods that utilize dihydronaphthalene-based scaffolds is an emerging area of research. acs.org

Recent studies have explored the use of rhodium-N-heterocyclic carbene (NHC) complexes in asymmetric ring-opening reactions. acs.orgacs.org These catalytic systems have shown promise in the synthesis of chiral dihydronaphthalene derivatives with high enantioselectivity. acs.org The ability to control the stereochemistry of these molecules is crucial for their application in areas such as asymmetric catalysis and the synthesis of chiral drugs. acs.org